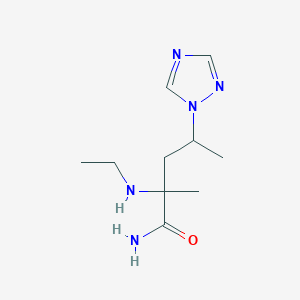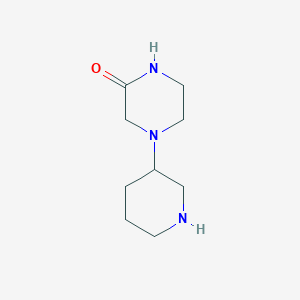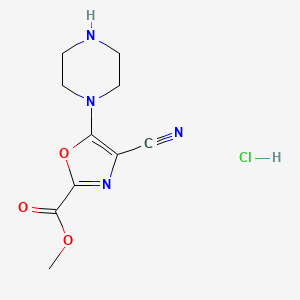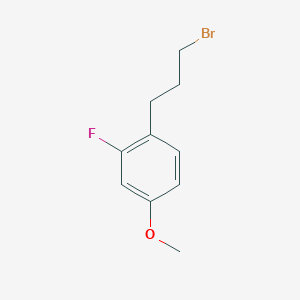
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reductive amination of keto acids, where the keto acid is reacted with a dimethylamine source in the presence of a chiral catalyst to produce the desired amino acid . Another method involves the enzymatic asymmetric synthesis, which uses enzymes to catalyze the formation of the chiral amino acid from simpler precursors .
Industrial Production Methods
In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity . The use of flow microreactors also enhances the sustainability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids. These derivatives can be further utilized in synthetic pathways to create more complex molecules.
Applications De Recherche Scientifique
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-2-(dimethylamino)-4-hydroxybutanoic acid include other chiral amino acids and their derivatives, such as:
- (S)-2-amino-4-hydroxybutanoic acid
- (S)-2-(methylamino)-4-hydroxybutanoic acid
- (S)-2-(ethylamino)-4-hydroxybutanoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and interactions. The presence of the dimethylamino group provides additional steric and electronic effects that can influence the compound’s behavior in chemical and biological systems .
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)5(3-4-8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clé InChI |
AKDAQSUNANVBDM-YFKPBYRVSA-N |
SMILES isomérique |
CN(C)[C@@H](CCO)C(=O)O |
SMILES canonique |
CN(C)C(CCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


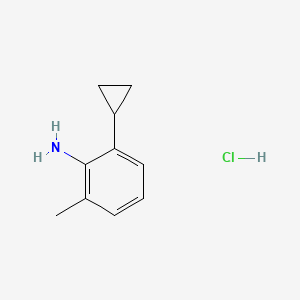
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)

